molecular formula C18H37NO2 B119986 (-)-Deoxoprosophylline CAS No. 74843-69-9

(-)-Deoxoprosophylline

Cat. No.: B119986
CAS No.: 74843-69-9
M. Wt: 299.5 g/mol
InChI Key: HIMLRIRWYGHUHB-FGTMMUONSA-N
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Description

(-)-Deoxoprosophylline is a chemical compound known for its unique structure and properties It is a derivative of the alkaloid prosophylline, which is found in certain plant species

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Deoxoprosophylline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (-)-Deoxoprosophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(-)-Deoxoprosophylline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: this compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (-)-Deoxoprosophylline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

    Prosophylline: The parent compound from which (-)-Deoxoprosophylline is derived.

    (-)-Epiprosophylline: A stereoisomer with similar structure but different biological activity.

    (-)-Norprosophylline: Another derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific structural features and the resulting biological activities

Properties

IUPAC Name

(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMLRIRWYGHUHB-FGTMMUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCC(C(N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the common starting materials for the asymmetric synthesis of (-)-deoxoprosophylline?

A1: Several chiral starting materials have been employed in the asymmetric synthesis of this compound. These include:

  • D-glycals, specifically Perlin aldehydes derived from 3,4,6-tri-O-benzyl glycals [].
  • L-Serine, which can be transformed into key intermediates like (4R,5S)-2,2-dimethyl-4-[(Z)-3-pentadecenyl]-1,3-dioxan-5-amine for subsequent intramolecular aminomercuration [, , ].
  • Chiral N-tert-butanesulfinyl imine, used in a SmI2-induced cross-coupling reaction with an appropriate aldehyde [].
  • Chiral L-N,N-di(benzyl)serine (TBDMS) aldehyde, utilized in a synthesis involving diastereoselective nucleophilic addition and intramolecular reductive amination [].

Q2: What are some key reactions employed in the synthesis of this compound?

A2: Various synthetic routes have been developed, often employing these key reactions:

  • Chemoselective saturation of olefins: This reaction is crucial for manipulating the carbon framework towards the target structure [].
  • Reductive aminations: Used to introduce the nitrogen atom and form the piperidine ring [].
  • Diastereoselective hydrogenation: Important for setting the desired stereochemistry in the piperidine ring [].
  • Baeyer-Villiger oxidation: Used to convert a cyclic ketone to a lactone, further elaborating the structure towards the target molecule [].
  • Intramolecular aminomercuration: This reaction facilitates ring closure to form the piperidine core [, , ].
  • 6-exo-trig free-radical conjugate addition: Used to construct the octahydroquinoline ring in related compounds, highlighting the versatility of certain synthetic approaches [].

Q3: How does the structure of this compound relate to other alkaloids?

A4: this compound belongs to the 2,6-disubstituted 3-hydroxypiperidine class of alkaloids. Synthetic routes for this compound often have implications for synthesizing other related alkaloids. For example, one approach demonstrated the preparation of intermediates relevant to cis-decahydroquinoline (cis-DHQ) alkaloids []. This suggests shared structural features and potential for the development of divergent synthetic strategies to access a variety of alkaloid classes.

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